2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid
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Overview
Description
2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a fluorinated phenyl group and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluorine atom and the piperidine ring can significantly influence the compound’s biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form 2-(2-fluorophenyl)-2-(piperidin-1-yl)ethanol.
Oxidation: The alcohol group in 2-(2-fluorophenyl)-2-(piperidin-1-yl)ethanol is oxidized to form the corresponding carboxylic acid, resulting in this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromophenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine.
2-(2-Methylphenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to penetrate biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16FNO2 |
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Molecular Weight |
237.27 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C13H16FNO2/c14-11-7-3-2-6-10(11)12(13(16)17)15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-9H2,(H,16,17) |
InChI Key |
JWEVOPISFCSQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
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